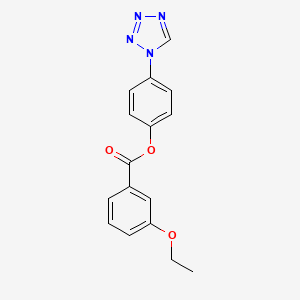
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is an organic compound that features a tetrazole ring and an ethoxybenzoate group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities The ethoxybenzoate group is an ester derived from benzoic acid and ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate typically involves the cycloaddition reaction of a benzonitrile derivative with an azide salt. One common method includes the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another approach involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave irradiation to accelerate the cycloaddition reaction, resulting in higher efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: 4-(1H-tetrazol-1-yl)phenyl 3-hydroxybenzoate.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This interaction can inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Contains a tetrazole ring with a thiol group, used in similar applications.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Features an imidazole ring, used as an enzyme inhibitor
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is unique due to the combination of the tetrazole ring and the ethoxybenzoate group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H14N4O3 |
|---|---|
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 3-ethoxybenzoate |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-15-5-3-4-12(10-15)16(21)23-14-8-6-13(7-9-14)20-11-17-18-19-20/h3-11H,2H2,1H3 |
Clé InChI |
GQDMSPYFLPGTDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11326585.png)
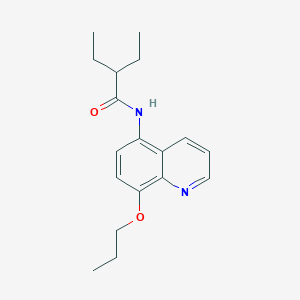
![2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326587.png)
![5-(4-chlorophenyl)-3-cyclopentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11326591.png)

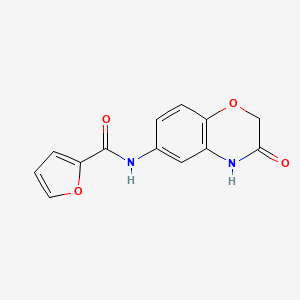
![3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326605.png)
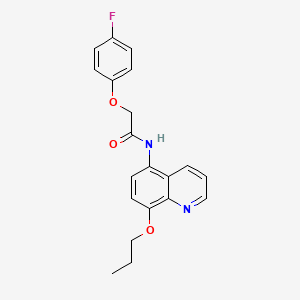
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11326623.png)
![(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11326637.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11326638.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11326640.png)
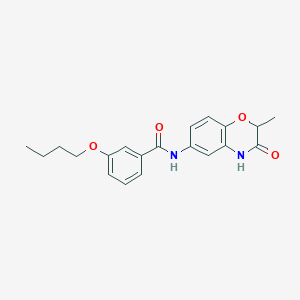
![1-(3,4-dichlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326672.png)
